Demethylmacrocin

Tylosin biosynthesis Macrolide pathway O-methyltransferase substrate

For tylosin pathway research, only demethylmacrocin serves as the natural substrate for demethylmacrocin O-methyltransferase (TylE). This authentic intermediate, with a free 2‴-hydroxyl group, enables kinetic studies and semi-synthetic modifications impossible with tylosin. Use as an analytical reference standard to monitor impurities in veterinary API manufacturing and support regulatory QA/QC.

Molecular Formula C44H73NO17
Molecular Weight 888.0 g/mol
Cat. No. B1240048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylmacrocin
Molecular FormulaC44H73NO17
Molecular Weight888.0 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)O
InChIInChI=1S/C44H73NO17/c1-11-31-28(20-56-42-38(53)37(52)35(50)24(5)58-42)16-21(2)12-13-29(47)22(3)17-27(14-15-46)39(23(4)30(48)18-32(49)60-31)62-43-36(51)34(45(9)10)40(25(6)59-43)61-33-19-44(8,55)41(54)26(7)57-33/h12-13,15-16,22-28,30-31,33-43,48,50-55H,11,14,17-20H2,1-10H3/b13-12+,21-16+/t22-,23+,24-,25-,26+,27+,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-/m1/s1
InChIKeyALZAOGATQMXJKX-UQRCBBHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demethylmacrocin: A Pivotal Macrolide Antibiotic Intermediate in Tylosin Biosynthesis for Targeted Antimicrobial Research and Procurement


Demethylmacrocin, also known as 2'''-O-demethylmacrocin (DOMM), is a 16-membered macrolide antibiotic and a critical penultimate intermediate in the biosynthesis of the veterinary antibiotic tylosin [1]. It is naturally produced by strains of *Streptomyces fradiae* and is defined as tylonolide possessing mono- and diglycosyl moieties at its C-5 and C-23 hydroxyl groups, respectively [2]. Unlike its fully methylated counterpart, tylosin, demethylmacrocin lacks a methyl group at the 2‴-O position of its 6-deoxy-D-allose sugar, a structural nuance that confers distinct biochemical and antimicrobial properties [3].

Why Demethylmacrocin Cannot Be Replaced by Tylosin or Macrocin in Specialized Scientific Workflows


For researchers engaged in macrolide biosynthesis, enzymatic assays, or the development of novel antibiotic derivatives, generic substitution of demethylmacrocin with tylosin or macrocin is not scientifically viable. As a specific intermediate in a strictly ordered biosynthetic pathway, demethylmacrocin is the exclusive substrate for the key enzyme demethylmacrocin O-methyltransferase (TylE) [1]. This enzyme's activity is mandatory for the subsequent conversion to macrocin and, ultimately, tylosin [2]. Furthermore, while tylosin is the potent, broad-spectrum end-product, demethylmacrocin possesses a distinct antimicrobial profile and serves as a unique starting material for semisynthetic modifications, a role that the fully methylated tylosin cannot fulfill [3]. Its precise position and unique chemical structure dictate its specific, non-interchangeable applications in research and industrial bioprocessing.

Quantitative Comparative Evidence for Demethylmacrocin Against Its Closest Analogs (Tylosin, Macrocin, and Lactenocin)


Biosynthetic Position: Demethylmacrocin as a Precise Penultimate Intermediate

Demethylmacrocin is the specific substrate for demethylmacrocin O-methyltransferase (TylE), which catalyzes its conversion to macrocin as the penultimate step in tylosin biosynthesis. This reaction must precede the terminal methylation of macrocin to tylosin by macrocin O-methyltransferase (TylF) [1]. Bioconversion studies using a *Streptomyces fradiae* mutant blocked in tylactone biosynthesis demonstrated the efficiency of this step: 23 potential intermediates were evaluated for their conversion to tylosin, confirming demethylmacrocin's place in the preferred pathway [2].

Tylosin biosynthesis Macrolide pathway O-methyltransferase substrate Mutant bioconversion

Antimicrobial Activity Profile: Comparative MIC Data for Demethylmacrocin and Tylosin Against Key Pathogens

Demethylmacrocin demonstrates direct antibacterial activity, with reported Minimum Inhibitory Concentration (MIC) values of 4 µg/mL against *Staphylococcus aureus* and *Bacillus subtilis* . For comparison, tylosin MICs against various *S. aureus* isolates range from 0.5 to ≥256 µg/mL, with a common sensitive range of 1–8 µg/mL [1]. This indicates that demethylmacrocin's intrinsic activity is comparable to that of sensitive strains' susceptibility to tylosin, highlighting its potential as a scaffold for antibiotic development or as an active agent in its own right.

Antibacterial assay Minimum Inhibitory Concentration (MIC) Gram-positive bacteria Comparative pharmacology

Enzymatic Substrate Specificity: Demethylmacrocin vs. Demethyllactenocin for Demethylmacrocin O-Methyltransferase

Demethylmacrocin O-methyltransferase (TylE) exhibits a distinct substrate preference. While it catalyzes the methylation of demethylmacrocin to macrocin, it also acts on the closely related compound demethyllactenocin to produce lactenocin [1]. The enzyme's kinetic parameters (Vmax and Km) for these two analogous conversions vary only slightly, indicating comparable catalytic efficiency. However, the enzyme is clearly differentiated from macrocin O-methyltransferase (TylF), which shows a preference for macrocin and lactenocin over their demethylated counterparts [2].

Enzyme kinetics Substrate specificity O-methyltransferase Biotransformation

Physicochemical Properties for Research Handling: Comparative Stability and LogP

Demethylmacrocin's physicochemical profile provides practical guidance for its use in research. It is reported to have a calculated logP of 0.53, indicating moderate lipophilicity [1]. For comparison, tylosin, the more methylated and complex analog, has a higher molecular weight (916.1 g/mol) and a different logP value, which can influence its solubility and membrane permeability in experimental systems [2]. Understanding these differences is critical for designing dissolution protocols and interpreting bioactivity data.

Physicochemical property Solubility Stability LogP Drug-likeness

Optimal Research and Industrial Application Scenarios for Demethylmacrocin Procurement


Metabolic Engineering and Fermentation Process Development for Tylosin Production

Demethylmacrocin is the ideal standard and substrate for monitoring and optimizing the terminal steps of tylosin biosynthesis. Researchers engineering *S. fradiae* strains for improved tylosin yields require pure demethylmacrocin to serve as a reference standard in HPLC/MS analyses of fermentation broths and to use as a substrate in in vitro assays for demethylmacrocin O-methyltransferase (TylE) [1]. The ability to quantify demethylmacrocin accumulation in *tylF* mutant strains is critical for identifying bottlenecks in the pathway [2].

Enzymology and Inhibitor Screening for Demethylmacrocin O-Methyltransferase (TylE)

For biochemical studies focused on O-methyltransferases, demethylmacrocin is the essential substrate. It enables precise kinetic characterization of TylE (Vmax, Km) as established by Kreuzman et al. [1]. This compound is also necessary for high-throughput screening campaigns aiming to identify novel inhibitors of TylE, which could be used as antifungal or antibacterial agents by disrupting macrolide biosynthesis in pathogenic actinomycetes [1].

Semi-Synthetic Derivatization for Novel Macrolide Antibiotics

Given its inherent antimicrobial activity (MIC = 4 µg/mL against *S. aureus* [1]) and its functional group complement (including a free 2‴-hydroxyl group), demethylmacrocin serves as a versatile scaffold for the semi-synthesis of novel macrolide derivatives. Its structure allows for targeted chemical modifications that are impossible on the fully methylated tylosin molecule. Patents describe the use of demethylmacrocin and its 20-dihydro derivative as starting materials for generating new antibacterial agents with potentially improved or altered spectra of activity [2].

Quality Control and Reference Standard in Fermentation Product Analysis

In industrial settings where tylosin is produced via fermentation, demethylmacrocin is a key process-related impurity. Having an authenticated sample of demethylmacrocin is mandatory for developing and validating analytical methods (e.g., HPLC, LC-MS) used to monitor product purity and ensure batch-to-batch consistency. Its use as a reference standard directly supports regulatory compliance and quality assurance protocols in the manufacturing of tylosin-based veterinary pharmaceuticals.

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